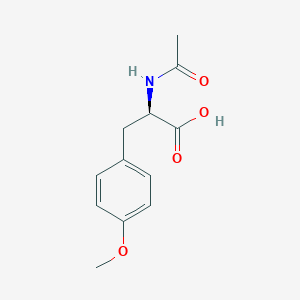

AC-D-Tyr(ME)-OH

Description

Contextualizing N-Acetyl-D-Tyrosine(O-Methyl) as a Unique Amino Acid Derivative

N-Acetyl-D-Tyrosine(O-Methyl), often abbreviated as Ac-D-Tyr(Me)-OH, is a derivative of the aromatic amino acid tyrosine. Its structure is distinguished by three key modifications to the parent L-tyrosine molecule:

D-Configuration: The stereochemistry at the alpha-carbon is inverted from the naturally occurring L-configuration to the D-configuration. This change is fundamental to its role in peptide design, as it drastically alters the three-dimensional structure and enzymatic stability of peptides that incorporate it.

N-Terminal Acetylation: An acetyl group (Ac) is attached to the alpha-amino group. This modification neutralizes the positive charge of the N-terminus and can increase the metabolic stability of peptides by making them resistant to degradation by aminopeptidases. lifetein.com This modification can also enhance a peptide's ability to cross cell membranes. lifetein.com

O-Methylation: A methyl group (Me) is added to the phenolic hydroxyl group of the tyrosine side chain. This modification prevents potential phosphorylation at this site, a common post-translational modification, and increases the hydrophobicity of the side chain, which can influence molecular interactions and binding affinity.

These modifications collectively create a unique building block that allows chemists to fine-tune the properties of synthetic peptides. The D-configuration provides resistance to proteolysis, the N-acetyl group protects the N-terminus, and the O-methyl group modifies the functionality of the side chain.

Below is a data table summarizing the key chemical properties of the related L-enantiomer, N-Acetyl-O-methyl-L-tyrosine, which are expected to be identical for the D-form, with the exception of optical rotation.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H15NO4 | nih.gov |

| Molecular Weight | 237.25 g/mol | nih.gov |

| IUPAC Name | (2R)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | Derived from L-form nih.gov |

| CAS Number | Not readily available for D-form (28047-05-4 for L-form) | nih.gov |

Significance of D-Amino Acids in Peptide and Peptidomimetic Research

While proteins in most organisms are constructed exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides has become a cornerstone of modern medicinal chemistry and peptidomimetic research. letstalkacademy.comwikipedia.org The significance of D-amino acids stems from the distinct advantages they confer upon peptide-based molecules.

One of the primary benefits is enhanced enzymatic stability. lifetein.com Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize L-amino acids. lifetein.com Peptides containing D-amino acids are therefore resistant to proteolytic degradation, which significantly increases their half-life in biological systems. letstalkacademy.comlifetein.com This resistance is crucial for the development of peptide-based therapeutics that require prolonged activity in the body. wikipedia.org

The use of D-amino acids is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. nih.govnih.gov By systematically replacing L-amino acids with their D-counterparts, researchers can develop therapeutic candidates with enhanced stability and efficacy. nih.gov

| Advantage of Incorporating D-Amino Acids | Description | Reference |

|---|---|---|

| Enhanced Stability | Increased resistance to degradation by proteases and other enzymes, leading to a longer biological half-life. | letstalkacademy.comlifetein.comlifetein.com |

| Improved Bioavailability | The enhanced stability can lead to better absorption and distribution in the body. | lifetein.com |

| Unique Biological Activities | Changes in peptide conformation can result in altered receptor binding, leading to increased potency or novel functions. | lifetein.comnih.govfrontiersin.org |

| Structural Rigidity | Can induce and stabilize specific secondary structures (e.g., β-turns) that are crucial for biological activity. | nih.gov |

Historical Development and Evolution of Modified Tyrosine Derivatives in Academic Investigations

The scientific investigation of modified tyrosine derivatives has a rich history, evolving from the study of natural biological processes to the rational design of novel molecules. Tyrosine, with its reactive phenolic hydroxyl group, has long been recognized as a versatile target for modification. wikipedia.org

Early research focused on naturally occurring post-translational modifications. A pivotal discovery was tyrosine phosphorylation, a key mechanism in cellular signal transduction where protein kinases add a phosphate (B84403) group to tyrosine residues. wikipedia.org This reversible modification acts as a molecular switch, regulating a vast array of cellular processes. Another natural modification is tyrosine sulfation, which plays a role in protein-protein interactions. wikipedia.org

The advent of solid-phase peptide synthesis in the 1960s revolutionized peptide chemistry, making it feasible to incorporate a wide variety of unnatural amino acids, including modified tyrosine derivatives, into peptide sequences. nih.gov This opened the door for systematic studies into how specific modifications affect peptide structure and function.

In subsequent decades, research expanded to include tyrosine modifications associated with oxidative stress and disease. Scientists began studying the formation of 3-nitrotyrosine, 3,3'-dityrosine, and halogenated tyrosines, which serve as biomarkers for oxidative damage and can alter protein function. nih.govresearchgate.net

More recently, the field has progressed towards highly sophisticated and site-selective chemical modifications of tyrosine residues. nih.gov Advanced organic chemistry techniques, including transition metal-catalyzed cross-coupling reactions, are now being applied to proteins and peptides. researchgate.net These methods allow for the precise installation of various functional groups onto the tyrosine side chain, enabling the creation of proteins with novel functions, such as enhanced therapeutic properties or the ability to act as biological probes. nih.govresearchgate.net This evolution reflects a shift from observing natural modifications to actively engineering them to create new chemical entities for research and therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |

InChI Key |

HRUASHPCEMXOMR-LLVKDONJSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=C(C=C1)OC)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for N Acetyl D Tyrosine O Methyl

Methodologies for O-Methylation of D-Tyrosine

O-methylation of the phenolic hydroxyl group of tyrosine is a crucial step in synthesizing O-methyl-D-tyrosine, a precursor to AC-D-Tyr(Me)-OH. While enzymatic O-methylation is observed in biological systems, such as the action of catechol-O-methyltransferase (COMT) on L-DOPA residues in peptides acs.org, chemical methods are typically employed for synthetic purposes.

One approach for O-methylation involves the Williamson ether synthesis. For instance, in the synthesis of O-methyl-N-acetyl-L-tyrosine, reacting the di-sodium salt of N-acetyl-L-tyrosine with an equimolar quantity of methyl iodide (CH₃I) in methanol (B129727) has been reported to yield the optically pure O-methyl derivative caltech.edu. Although this specific example pertains to the L-isomer, the underlying principle can be adapted for D-tyrosine derivatives. However, direct O-methylation of N-acetyl-L-tyrosine methyl ester using sodium methylate and methyl iodide was noted to cause racemization due to the abstraction of a proton from the alpha carbon caltech.edu. Modern synthetic methods, such as iridium-catalyzed diacylmethylation of protected tyrosines, have also been developed, allowing for functionalization while retaining the chiral configuration of the tyrosine motif rsc.org.

N-Acetylation Protocols for D-Tyrosine(O-Methyl)

N-acetylation of the amino group is the final key step in forming N-Acetyl-D-Tyrosine(O-Methyl). This process typically involves reacting the free amino group of O-methyl-D-tyrosine with an acetylating agent.

A common and efficient method for N-acetylation involves the use of acetic anhydride (B1165640) [(CH₃CO)₂O] in an aqueous acetic acid solution. This protocol can lead to the rapid precipitation of the N-acetylated compound, minimizing side reactions caltech.edu. For instance, the acetylation of L-tyrosine methyl ester is a convenient route to N-acetyl-L-tyrosine methyl ester caltech.educaltech.edu. In the context of solid-phase peptide synthesis (SPPS), N-acetylation can also serve as a capping step. A novel N-acetylation method for solid-phase synthesis utilizes malonic acid as a precursor, generating a reactive ketene (B1206846) intermediate in situ at room temperature, offering high yields across various molecular structures researchgate.net. While N-hydroxysuccinimide (NHS) esters are also used for N-terminal acetylation, care must be taken as O-acylation of tyrosine side chains can occur as a reversible side reaction biorxiv.org.

Stereochemical Control and Purity Assessment in Synthetic Pathways

Maintaining stereochemical integrity is paramount in the synthesis of chiral compounds like N-Acetyl-D-Tyrosine(O-Methyl). Racemization, the loss of enantiomeric purity, can occur during various synthetic steps, particularly under harsh reaction conditions or in the presence of strong bases caltech.eduasianpubs.org. For example, the use of methylate ion during O-methylation has been shown to abstract the alpha-carbon proton, leading to racemization caltech.edu.

To mitigate racemization and ensure stereochemical control, several strategies are employed:

Milder Reaction Conditions: Utilizing less vigorous conditions can help preserve the chiral center asianpubs.org.

Protecting Groups: The strategic use of protecting groups on reactive functionalities (e.g., the amino group, carboxyl group, and phenolic hydroxyl group) is crucial to prevent undesired side reactions and maintain the integrity of the chiral center throughout the synthesis iris-biotech.depeptide.com.

Careful Selection of Reagents: Choosing reagents and reaction pathways that are known to proceed with high stereoselectivity is vital.

Purity assessment is an integral part of the synthetic pathway, ensuring the quality and identity of the synthesized compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely used for structural confirmation, while chromatographic methods are employed for purity determination.

Enantiomeric purity is a critical quality attribute for chiral amino acid derivatives. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical technique for determining the enantiomeric excess (ee) of amino acids and their derivatives cat-online.comresearchgate.netacs.orgsigmaaldrich.commdpi.com.

Chiral HPLC utilizes specialized stationary phases that can differentiate between enantiomers, allowing for their separation and quantification. Some amino acid derivatives can be directly separated on chiral HPLC columns, although the presence of a chromophoric group, such as an Fmoc (9-fluorenylmethyloxycarbonyl) group, is often required for detection with a UV detector cat-online.com. To enhance detection sensitivity, pre-column derivatization with reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be employed, forming derivatives that are readily separable on chiral stationary phases researchgate.net.

Alternative methods for enantiomeric purity analysis include Gas Chromatography-Mass Spectrometry (GC-MS), particularly those involving deuterium (B1214612) exchange, which can accurately determine enantiomeric purity even when racemization during hydrolysis is a concern cat-online.com. The fundamental enantiomeric purity of amino acid building blocks is essential for the final quality of peptide products, especially in pharmaceutical applications sigmaaldrich.com.

Integration of N-Acetyl-D-Tyrosine(O-Methyl) into Complex Peptide Architectures

N-Acetyl-D-Tyrosine(O-Methyl) serves as a "special building block" for the synthesis of peptides containing non-canonical amino acids or post-translational modifications biosyntan.de. Its incorporation allows for the creation of peptides with altered biochemical properties or specific structural motifs.

The most common methodology for integrating such modified amino acids into complex peptide architectures is Solid-Phase Peptide Synthesis (SPPS) nih.govcat-online.comcenmed.com. SPPS, particularly the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, is favored due to its mild chemistry, which is compatible with a wide range of protecting groups and modified amino acid side chains iris-biotech.desemanticscholar.org. This compatibility ensures that the N-acetyl and O-methyl modifications on the D-tyrosine residue remain intact throughout the peptide chain elongation process.

Role as a Building Block in Solid-Phase Peptide Synthesis Methodologies

In SPPS, the peptide chain is constructed by sequentially adding amino acid residues to a growing chain anchored to an insoluble solid support (resin) peptide.comresearchgate.net. The process typically begins by attaching the C-terminal amino acid to the resin. For N-Acetyl-D-Tyrosine(O-Methyl), its appropriately protected form (e.g., with an Fmoc group on the alpha-amino group if it were to be incorporated internally, or simply as the N-acetylated form if it is the N-terminus of the final peptide) would be used.

The general steps in SPPS involving a building block like N-Acetyl-D-Tyrosine(O-Methyl) are:

Deprotection: Removal of the N-alpha temporary protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide using a base like piperidine (B6355638) iris-biotech.depeptide.comrsc.org.

Coupling: Formation of a new peptide bond by reacting the deprotected amino group with the activated carboxyl group of the incoming protected amino acid building block (e.g., N-Acetyl-D-Tyrosine(O-Methyl) with an activated carboxyl group). Common coupling reagents include PyBOP, NMM, and DIC iris-biotech.dersc.org.

Washing: Thorough washing steps with solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are performed after each deprotection and coupling step to remove excess reagents and byproducts peptide.comrsc.org.

Cleavage and Final Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed, typically using a strong acid mixture such as trifluoroacetic acid (TFA) iris-biotech.depeptide.com.

The use of preformed, protected modified amino acid building blocks, such as N-Acetyl-D-Tyrosine(O-Methyl), allows for precise control over the peptide sequence and the incorporation of specific modifications at desired positions, making SPPS a versatile tool for synthesizing complex peptides for various research and therapeutic applications semanticscholar.orgsigmaaldrich.comnih.gov.

Structure Activity Relationship Sar Studies of N Acetyl D Tyrosine O Methyl and Its Analogs

Influence of D-Configuration on Molecular Interactions and Biological Activity

The incorporation of a D-amino acid, such as D-tyrosine, into a peptide or as a standalone modified amino acid can significantly alter its biological properties. This is primarily due to the change in stereochemistry at the α-carbon, which can affect how the molecule interacts with chiral biological targets like enzymes and receptors.

One of the most significant effects of the D-configuration is the increased resistance to enzymatic degradation. nih.govmdpi.com Proteases, the enzymes responsible for breaking down proteins and peptides, are stereospecific and typically recognize and cleave peptide bonds involving L-amino acids. By substituting an L-amino acid with its D-enantiomer, the resulting molecule is less susceptible to proteolysis, leading to a longer biological half-life. mdpi.com This enhanced stability is a critical factor in the design of peptide-based drugs.

The D-configuration can also directly influence biological activity. For instance, studies on N-acetyl-tyrosine have shown that the D-isomer, N-acetyl-d-tyrosine, can exhibit similar biological activity to its L-counterpart in certain contexts. In a study on armyworm larvae, both N-acetyl-l-tyrosine and N-acetyl-d-tyrosine were found to elevate heat stress tolerance in a similar manner, suggesting no significant difference in activity between the two enantiomers in this particular biological assay. embopress.org

Furthermore, the spatial arrangement of the side chain in D-amino acids can lead to different molecular interactions with binding partners. While the fundamental chemical properties of the tyrosine side chain remain the same, its orientation in space is altered. This can lead to either enhanced or diminished binding affinity for a receptor or enzyme active site, depending on the specific steric and electronic complementarity. In some cases, the D-isomer can induce a specific conformation that is more favorable for binding. mdpi.com

The following table summarizes the key influences of the D-configuration on the properties of amino acids and peptides:

| Feature | Influence of D-Configuration | Reference |

| Enzymatic Stability | Increased resistance to proteolysis | nih.govmdpi.com |

| Biological Activity | Can be similar to or different from the L-isomer, depending on the target | embopress.org |

| Molecular Interactions | Alters stereospecific interactions with chiral biological targets | mdpi.com |

| Conformation | Can induce specific peptide backbone conformations | mdpi.com |

Impact of Phenolic O-Methylation on Side Chain Interactions and Conformational Preferences

The methylation of the phenolic hydroxyl group of tyrosine to create a methoxy (B1213986) group, as seen in AC-D-Tyr(ME)-OH, significantly alters the properties of the side chain. This modification eliminates the hydrogen-bonding donor capability of the hydroxyl group and introduces a bulkier, more lipophilic moiety.

The loss of the hydroxyl group's ability to donate a hydrogen bond can have a profound impact on molecular interactions. In peptides and proteins, the tyrosine hydroxyl group often participates in hydrogen bond networks that are crucial for maintaining structure and function. By replacing it with a methoxy group, these interactions are disrupted, which can lead to changes in binding affinity and biological activity. For example, in a study of the lipopeptide iturin A, methylation of the tyrosine residue resulted in a derivative with restricted biological activity and altered ion pore-forming properties in lipid membranes. mdpi.com This highlights the critical role of the tyrosine hydroxyl group in the molecule's function.

The table below outlines the effects of phenolic O-methylation on the tyrosine side chain:

| Property | Change upon O-Methylation | Consequence | Reference |

| Hydrogen Bonding | Loss of hydrogen bond donor capability | Disruption of native hydrogen bond networks, potential loss of activity | mdpi.com |

| Lipophilicity | Increased | Enhanced hydrophobic interactions | |

| Steric Bulk | Increased | Can influence conformational preferences and binding | |

| Biological Activity | Can be significantly altered | Dependent on the role of the hydroxyl group in molecular recognition | mdpi.com |

Role of N-Acetylation in Peptide Backbone Conformation and Stability

N-acetylation, the addition of an acetyl group to the N-terminal amino group, is a common modification that can significantly impact the properties of peptides and proteins. In this compound, this modification neutralizes the positive charge of the amino group at physiological pH.

Furthermore, N-acetylation can protect the N-terminus from degradation by aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. This increased stability, in conjunction with the resistance to endopeptidases conferred by the D-configuration, can significantly prolong the biological lifetime of the molecule.

The following table summarizes the key roles of N-acetylation:

| Aspect | Effect of N-Acetylation | Reference |

| N-terminal Charge | Neutralization of the positive charge | nih.gov |

| Peptide Conformation | Can stabilize secondary structures like α-helices | nih.gov |

| Proteolytic Stability | Increased resistance to aminopeptidases | |

| Molecular Interactions | Alters electrostatic interactions | nih.gov |

Systematic Modifications and Functional Correlations

To further elucidate the structure-activity relationship of this compound, systematic modifications of its structure can be performed. These modifications can involve creating analogues and derivatives or conducting positional scanning and amino acid substitution studies within a peptide context.

Analogues and Derivatives of N-Acetyl-D-Tyrosine(O-Methyl) for SAR Elucidation

The synthesis and evaluation of analogues and derivatives of this compound can provide valuable insights into the functional importance of each of its chemical features. For example, a series of N-acetyl-L-tyrosine derivatives were synthesized and evaluated for their ability to activate peroxisome proliferator-activated receptor alpha (PPARα). nih.gov This study demonstrated that modifications to the core N-acetyl-tyrosine scaffold could lead to potent and selective PPARα activators.

While this particular study focused on the L-isomer, a similar approach could be applied to this compound. Analogues could be synthesized with variations in the N-acyl group (e.g., propionyl, benzoyl), different substituents on the phenyl ring (e.g., halogens, nitro groups), or alternative ethers on the phenolic oxygen (e.g., ethoxy, benzyloxy). The biological evaluation of these analogues would help to map the steric and electronic requirements for optimal activity.

Positional Scanning and Amino Acid Substitution Studies

If a peptide containing this compound were subjected to such a study, the replacement of this residue with other natural or unnatural amino acids would reveal the importance of its specific combination of D-chirality, O-methylation, and N-acetylation. For example, substituting it with D-Tyrosine would highlight the role of the O-methyl group, while substitution with L-Tyr(ME) would elucidate the importance of the D-configuration.

Amino acid substitution studies can also be more targeted. Based on a hypothesized binding mode, specific substitutions can be made to test the role of this compound in molecular recognition. For instance, if a hydrophobic interaction is predicted for the O-methyl group, substituting it with an amino acid with a smaller or more polar side chain would be expected to decrease binding affinity.

Conformational Analysis and its Relationship to Biological Functionality

Conformational analysis of peptides containing modified amino acids can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling. These methods can provide detailed information about the solution-state structure of the molecule and how it might interact with its biological target. For example, a conformational analysis of a cyclic analog of beta-casomorphin (B10794742) containing a D-amino acid was used to identify potentially biologically active structures. nih.gov

The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. Therefore, understanding the conformational preferences of this compound is essential for rationalizing its biological activity and for the design of new analogues with improved properties. The relationship between conformation and function is a central theme in medicinal chemistry and drug design.

Receptor Binding and Ligand Recognition Investigations Involving N Acetyl D Tyrosine O Methyl As a Ligand Component

Specificity and Selectivity in Receptor Binding Interactions

The specificity and selectivity of ligand-receptor interactions are paramount for biological function and therapeutic development. Studies involving modified tyrosine residues, including O-methylated and N-acetylated forms, highlight their critical role in defining these interaction profiles. For instance, the N-terminal tyrosine residue in opioid peptides is crucial for their activity nih.gov. Modifications such as methylation of tyrosine residues in peptide analogs can enhance their stability and lipophilicity, influencing their binding to target receptors and subsequent biological effects nih.govnih.gov.

In the context of artificial receptor systems, the stereochemistry of amino acid components, such as tyrosine, has been shown to dictate binding specificity. Pseudopeptidic molecular cages, designed to act as hosts, have demonstrated distinct stereoselective recognition patterns for dipeptides containing tyrosine. For example, in studies with the Ac-Glu-Tyr-OH dipeptide, these cages exhibited a clear preference for certain stereoisomers, with the LL configuration showing the strongest binding affinity, followed by DD, and then LD and DL configurations rsc.org. This underscores how the precise stereochemical arrangement, influenced by components like D-tyrosine, can profoundly impact the specificity and selectivity of molecular recognition.

Table 1: Stereoselective Binding Trends of Ac-Glu-Tyr-OH Dipeptide to Pseudopeptidic Cages

| Host Cage | Stereoselectivity Trend (Relative Binding Affinity) | Citation |

| CySer | LL > DD ≥ LD > DL | rsc.org |

| CyThr | LL > DD ≥ LD > DL | rsc.org |

Interactions with G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) constitute a large and diverse family of cell surface receptors involved in numerous physiological processes, making them significant pharmacological targets guidetopharmacology.org. Peptide ligands interact with GPCRs, inducing conformational changes that facilitate downstream signaling nih.gov. The specific orientation and binding depth of peptide ligands within the transmembrane binding pocket of GPCRs can vary, with extracellular loops and the N-terminus of GPCRs often forming substantial contact interfaces nih.govnih.gov.

The incorporation of D-tyrosine, which shares structural similarities with N-Acetyl-D-Tyrosine(O-Methyl) in its D-configuration, has been explored in the design of cyclic peptides targeting GPCRs. For example, cyclic peptides containing N-chloroacetyl-D-tyrosine at their N-terminus have been developed as modulators of Gαs, a G protein subunit coupled to GPCRs nih.govbiorxiv.org. These peptides, through their cyclization and the inclusion of non-canonical amino acids like D-tyrosine, exhibit improved cell permeability and chemical stability nih.govbiorxiv.org. One such cyclic peptide, GN13, was found to inhibit Gαs-mediated adenylyl cyclase activation with an IC50 of 4.15 ± 1.13 μM and bound to immobilized Gαs/GNP with a KD value of 0.19 ± 0.02 μM nih.gov. This demonstrates the utility of D-tyrosine derivatives in designing potent and selective GPCR-targeting ligands.

Table 2: Binding and Activity Data for a Cyclic Peptide (GN13) Containing N-Chloroacetyl-D-Tyrosine Targeting Gαs

| Ligand | Target | Assay Type | Value (IC50 or KD) | Citation |

| GN13 | Gαs | IC50 | 4.15 ± 1.13 μM | nih.gov |

| GN13 | Gαs/GNP | KD | 0.19 ± 0.02 μM | nih.gov |

Modulation of Endogenous Peptide Systems (e.g., Neuropeptide Receptors)

N-Acetyl-D-Tyrosine(O-Methyl) and related modified tyrosine derivatives play a role in modulating endogenous peptide systems, particularly those involving neuropeptide receptors. Neuropeptides are crucial modulators of various central nervous system processes, interacting with a diverse array of receptors, many of which are GPCRs researchgate.net.

Opioid peptides, such as enkephalins, dynorphins, and β-endorphins, are well-known endogenous ligands for opioid receptors nih.gov. The N-terminal tyrosine residue in these peptides is a key pharmacophoric element, with its Nα-amino, phenolic, and aromatic groups being critical for activity nih.gov. Modifications to this tyrosine, such as methylation of the phenolic ring to form 2',6'-dimethyltyrosine (Dmt) analogs, have been shown to significantly increase the bioactivity of opioid peptides nih.gov. While AC-D-Tyr(ME)-OH is an O-methylated D-tyrosine, its structural features suggest similar potential for influencing binding and activity in such systems.

The neuropeptide Y (NPY) system, comprising NPY, peptide YY (PYY), and pancreatic polypeptide (PP), interacts with four human GPCR subtypes (hY1, hY2, hY4, hY5) nih.gov. Structure-activity relationship (SAR) studies on NPY receptor ligands have explored the impact of D-amino acid substitutions. For example, in a hexapeptide designed for the Y4 receptor, replacing the Tyr2 residue with D-Tyr was tolerated without a marked decrease in affinity, indicating that the D-configuration at this position can be accommodated by the receptor guidetopharmacology.org. This highlights the potential for D-tyrosine derivatives like this compound to be incorporated into neuropeptide analogs for modulating receptor function.

Stereoselective Recognition at Biological Targets

Stereoselective recognition is a fundamental principle in biological systems, where receptors often distinguish between enantiomers or diastereomers of a ligand. The D-configuration of the tyrosine residue in this compound is particularly relevant in this context.

Furthermore, the strategic introduction of D-amino acids, including D-tyrosine, into cyclic peptides has been shown to confer advantageous properties for biological targeting. In the development of cyclic peptide inhibitors for Gαs, the inclusion of D-tyrosine contributed to enhanced cell permeability and chemical stability, crucial factors for drug-like properties nih.govbiorxiv.org. This demonstrates that beyond simple binding, the stereochemistry of modified amino acids like N-Acetyl-D-Tyrosine(O-Methyl) can influence the pharmacokinetic and pharmacodynamic profiles of peptide-based ligands, enabling more effective interactions with biological targets. The ability of biological systems to differentiate between stereoisomers underscores the importance of precise stereochemical control in ligand design.

Biochemical Mechanisms and Pathways Influenced by N Acetyl D Tyrosine O Methyl

Enzymatic Stability and Proteolytic Resistance of Peptides Containing N-Acetyl-D-Tyrosine(O-Methyl)

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance their resistance to proteolytic degradation liverpool.ac.ukfishersci.fr. Unlike naturally occurring L-amino acids, D-amino acids are not typically recognized as substrates by common proteases, thereby conferring increased enzymatic stability to peptides containing them liverpool.ac.uk. Studies have shown that D-amino acid substitutions at sites like tyrosine, isoleucine, and leucine (B10760876) can significantly improve peptide stability in various biological models, including human colon models liverpool.ac.uk. For example, the substitution of three D-amino acids into native cyclic oxytocin (B344502) significantly increased its stability and permeability across rat colonic tissue liverpool.ac.uk.

Furthermore, N-terminal acetylation, as present in N-Acetyl-D-Tyrosine(O-Methyl), can contribute to peptide biostability by protecting the N-terminal end from exopeptidase activity liverpool.ac.ukadvancedchemtech.com. This modification alters protein folding, hydrophobicity, and charge, which can collectively promote peptide stability liverpool.ac.uk. N-acyl dipeptides, which include N-acetylated forms, have demonstrated greater stability under sterilization conditions compared to their non-acylated counterparts chemsrc.com. For instance, N-acetyl-glycyl-L-tyrosine has been synthesized, demonstrating the feasibility and stability of such N-acylated structures chemsrc.com. The combination of a D-amino acid configuration and N-acetylation in AC-D-Tyr(ME)-OH suggests that peptides incorporating this compound would likely exhibit enhanced resistance to enzymatic breakdown, making them more stable in biological environments.

Role in Prebiotic Chemistry and Peptide Formation in Simulated Environments

N-Acetyl-D-Tyrosine(O-Methyl) derivatives have been implicated in studies exploring peptide formation under simulated prebiotic conditions, particularly through oxazolone (B7731731) chemistry theses.fr. Research has shown the formation of dipeptides such as Ac-L-Tyr(Me)-L-Leu-NH2 and Ac-D-Tyr(Me)-L-Leu-NH2 from the reaction of a racemic 5(4H)-oxazolone with leucinamide in buffered aqueous conditions theses.fr. This oxazolone, derived from N-acetylated O-methyltyrosine, was observed to be in a racemic state due to its inherent chiral instability theses.fr.

The efficiency and stereoselectivity of peptide formation in these simulated environments are significantly influenced by the presence of amphiphiles like fatty acids theses.fr. When fatty acids exceed their critical aggregation concentration and self-assemble into vesicles, a notable increase in dipeptide yield and changes in stereoselectivity are observed theses.fr. This effect is attributed to acid-base catalysis operating at the water-aggregate interface, facilitated by the continuous proton exchange dynamics of fatty acids theses.fr. Such findings suggest a dual role for simple amphiphiles in prebiotic chemistry: providing soft, hydrophobic organic domains through self-assembly and actively inducing catalysis at their interfaces with the aqueous environment.

Oxazolone chemistry plays a central role in the abiotic formation of peptides involving N-acetylated O-methyltyrosine derivatives theses.fr. The 5(4H)-oxazolone intermediate, formed from N-acetylated O-methyltyrosine, undergoes aminolysis with amino acid amides (e.g., leucinamide) to yield dipeptides theses.fr. This process is particularly relevant in the context of prebiotic peptide synthesis, where the formation of N-acylated amino acids and their subsequent reaction via oxazolone intermediates could have contributed to early peptide diversity.

The catalysis of dipeptide formation via oxazolones can be significantly promoted by carboxylic acids, such as acetic acid or decanoic acid theses.fr. For instance, the addition of N-acetyl-leucine-OH as a carboxylic acid to N-acetyl-tyrosine(O-methyl) 5(4H)-oxazolone resulted in a substantial increase in the reaction rate, indicating an acid-base catalyzed pathway theses.fr. This catalytic effect highlights how simple organic molecules, potentially abundant in early Earth environments, could have facilitated the non-enzymatic synthesis of peptides. The ability of oxazolones derived from N-acetyl-tyrosine(O-methyl) to participate in such reactions underscores its potential significance in understanding the origins of peptide-based structures.

Interaction with and Modulation of Enzyme Systems

N-Acetyl-D-Tyrosine(O-Methyl) and its derivatives or peptides incorporating them have been investigated for their ability to interact with and modulate various enzyme systems, including tyrosinase and angiotensin-converting enzyme (ACE).

Tyrosinase is a key enzyme involved in melanin (B1238610) biosynthesis, catalyzing the oxidation of L-tyrosine to L-DOPA and subsequent reactions. Tyrosine derivatives, including D-tyrosine, have been shown to modulate tyrosinase activity. Specifically, D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity. This competitive inhibition suggests that D-tyrosine, and potentially its N-acetyl O-methylated form, can bind to the active site of tyrosinase, thereby preventing the natural substrate from binding.

While N-Acetyl-D-Tyrosine(O-Methyl) itself may not be a direct substrate for tyrosinase due to the O-methylation, its structural similarity to tyrosine and the presence of the D-configuration could influence enzyme kinetics. Acetylation of tyrosine residues has also been reported to protect mushroom tyrosinase from suicide inactivation, indicating that N-acetylation can affect enzyme-inhibitor interactions. These findings suggest a potential role for N-Acetyl-D-Tyrosine(O-Methyl) or its conjugates in modulating melanogenesis or other tyrosinase-mediated processes.

Peptides containing tyrosine derivatives, including those with N-acetylation, have been explored for their angiotensin-converting enzyme (ACE) inhibitory activity. ACE plays a crucial role in blood pressure regulation by converting angiotensin I to angiotensin II, a potent vasoconstrictor. Inhibitors of ACE are important in the treatment of hypertension.

Studies have shown that the presence of aromatic amino acids like tyrosine, phenylalanine, and tryptophan significantly enhances the ACE inhibitory activity of peptides. Furthermore, N-acetylation has been found to significantly modulate ACE inhibitory activity in certain phosphonopeptide analogues of tyrosine. For example, the naturally occurring phosphonotripeptide K-26, a potent ACE inhibitor, contains an α-amino phosphonic acid analog of tyrosine, and its activity is modulated by N-acetylation. Short peptides, typically 2-12 amino acids in length, are often competitive inhibitors of ACE. The structural characteristics of ACE-inhibiting peptides often include hydrophobic amino acids, especially at the N-terminus, and the presence of leucine at the C-terminus can enhance inhibitory effects. While direct studies on peptides specifically incorporating this compound for ACE inhibition are not explicitly detailed in the provided information, the general principles suggest that such peptides, given the aromatic tyrosine moiety and N-acetylation, could possess ACE inhibitory properties.

Intracellular Signaling Cascades and Cellular Responses Associated with N-Acetyl-D-Tyrosine(O-Methyl) Conjugates

The direct involvement of N-Acetyl-D-Tyrosine(O-Methyl) conjugates in specific intracellular signaling cascades and cellular responses is an area requiring further dedicated investigation. However, the broader context of tyrosine and its derivatives in cell signaling provides a framework for potential research.

Tyrosine phosphorylation is a fundamental post-translational modification crucial for propagating extracellular signals into intracellular responses. Receptor tyrosine kinases (RTKs), for instance, play essential roles in cellular processes such as metabolism, cell-cycle control, survival, proliferation, and differentiation by phosphorylating tyrosine residues within proteins. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating complex signaling cascades like the Ras/Raf/MAP kinase and PI3K/Akt pathways.

Amino acids, including tyrosine, are not only building blocks for proteins but also precursors for signaling molecules. For example, tyrosine is a precursor for catecholamines, such as dopamine, which can influence T-cell responses and interact with G-protein-coupled receptors. Enzymes involved in amino acid catabolism can also directly interfere with intracellular signaling by recruiting tyrosine phosphatases, highlighting the intricate link between amino acid metabolism and cellular communication. While these general mechanisms illustrate the importance of tyrosine in cell signaling, the specific roles and mechanisms by which N-Acetyl-D-Tyrosine(O-Methyl) conjugates might influence these cascades or elicit particular cellular responses remain to be fully elucidated. Future research would be necessary to explore the direct interactions and downstream effects of such conjugates within cellular signaling networks.

Theoretical and Computational Analyses of N Acetyl D Tyrosine O Methyl and Its Derived Peptides

Quantum Chemical Calculations and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for elucidating the electronic structure, molecular geometry, and reactivity of chemical compounds like N-Acetyl-D-Tyrosine(O-Methyl). These calculations provide insights into fundamental properties such as bond lengths, bond angles, dihedral angles, and charge distributions. cumhuriyet.edu.trcumhuriyet.edu.tr

A key aspect of quantum chemical analysis is the study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO (EHOMO) and LUMO (ELUMO) are crucial indicators of a molecule's chemical reactivity. EHOMO relates to the molecule's electron-donating ability (nucleophilicity), while ELUMO corresponds to its electron-accepting ability (electrophilicity). The energy gap (ΔE = ELUMO - EHOMO) provides a measure of the molecule's kinetic stability and reactivity; a smaller gap often indicates higher reactivity. cumhuriyet.edu.trmdpi.comnih.gov

Table 1: Illustrative Quantum Chemical Parameters for Tyrosine (L-Tyr) (Based on general findings for amino acids and tyrosine derivatives, specific to L-Tyr as an example)

| Parameter | Value (eV) | Description | Reference |

| EHOMO | -6.042 | Energy of the Highest Occupied Molecular Orbital (electron-donating ability) | cumhuriyet.edu.tr |

| ELUMO | -0.205 | Energy of the Lowest Unoccupied Molecular Orbital (electron-accepting ability) | cumhuriyet.edu.tr |

| Energy Gap (ΔE) | 5.837 | Difference between ELUMO and EHOMO (kinetic stability/reactivity) | cumhuriyet.edu.tr |

Note: These values are for L-Tyrosine and serve as an illustrative example of the type of data obtained from quantum chemical calculations. Actual values for N-Acetyl-D-Tyrosine(O-Methyl) would differ due to the acetyl and O-methyl modifications.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are powerful computational techniques used to investigate the dynamic behavior of molecules, providing insights into their conformational sampling, flexibility, and stability over time. acs.org For small molecules like N-Acetyl-D-Tyrosine(O-Methyl) and its derived peptides, MD simulations can reveal preferred conformations, the extent of conformational flexibility, and how various factors (e.g., solvent, temperature, interactions with other molecules) influence their structural integrity.

The N-acetyl and O-methyl modifications on the D-tyrosine backbone are expected to influence the conformational landscape of AC-D-Tyr(ME)-OH. The acetyl group restricts rotation around the N-Cα bond, while the O-methyl group affects the rotational freedom and polarity of the phenolic side chain. MD simulations can explore the various accessible conformations by simulating the movement of atoms according to classical force fields. acs.org

Studies on N-acetylated amino acids and peptides, for instance, utilize MD simulations to understand backbone dynamics and conformational preferences. acs.orgbiorxiv.org For example, research on octapeptides with N-terminal acetyl caps (B75204) and C-terminal N-methyl amide caps has shown how these modifications influence backbone dynamics and conformational states. biorxiv.org Similarly, MD simulations have been applied to study the stereospecificity of enzymes interacting with diketide substrates that include N-acetylcysteamine, highlighting the importance of conformational sampling for understanding molecular interactions. nih.gov

Ligand-Receptor Docking Studies for Interaction Prediction

Ligand-receptor docking is a computational method used to predict the preferred binding orientation (pose) of a small molecule (ligand) within the binding site of a macromolecule (receptor), and to estimate the strength of the interaction (binding affinity). mdpi.comjscimedcentral.com For N-Acetyl-D-Tyrosine(O-Methyl), docking studies are crucial for predicting its potential interactions with biological targets such as enzymes or receptors, which is a fundamental step in drug discovery and understanding biological mechanisms.

The accuracy of docking predictions depends on several factors, including the quality of the receptor structure, the flexibility of both the ligand and the receptor, and the scoring function used to evaluate binding poses. mdpi.com Various docking algorithms and software packages, such as those within the OEDocking suite (e.g., FRED, HYBRID, POSIT), are employed for virtual screening and pose prediction. eyesopen.com

Relevant studies have explored the binding of tyrosine derivatives to biological targets. For instance, molecular docking analyses have been conducted for N-acetyl-L-tyrosine derivatives to study their interactions with the active site of Peroxisome Proliferator-Activated Receptor alpha (PPARα). researchgate.net These studies identified key hydrogen bond interactions with residues like H323 and H449, which play a significant role in binding. researchgate.net Similarly, L-tyrosine-based PPAR gamma agonists have been subjected to molecular docking to understand their interactions and binding affinities. researchgate.net

Furthermore, computational protein design efforts have successfully employed Monte Carlo simulations to redesign tyrosyl-tRNA synthetase enzymes to bind unnatural amino acids, including O-methyl-tyrosine and D-tyrosine. These simulations can predict binding free energy differences, which correlate well with experimental data. researchgate.net This demonstrates the applicability of such computational approaches to predict how this compound, being an O-methyl-D-tyrosine derivative, might interact with specific protein binding pockets.

Table 2: Illustrative Binding Affinity Data for N-Acetyl-L-Tyrosine Derivatives with PPARα (Based on studies of N-acetyl-L-tyrosine derivatives, specific to PPARα)

| Compound Type | Target Receptor | Predicted Binding Affinity (e.g., pKa or Ki) | Key Interactions (Illustrative) | Reference |

| N-Acetyl-L-Tyrosine Derivatives | PPARα | Correlated with experimental activity | Hydrogen bonds with H323, H449 | researchgate.net |

| L-Tyrosine-based Analogs | PPARγ | 6.9 nM (Ki) for potent analogue | - | researchgate.net |

Note: The specific binding affinity for this compound would need dedicated docking studies. The table shows examples from related N-acetylated tyrosine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities or other properties. d-nb.infomdpi.com QSAR models are invaluable for predicting the activity of new compounds, optimizing lead compounds, and guiding the design of novel molecules with desired properties. d-nb.info

QSAR methodologies can be broadly classified into 2D-QSAR and 3D-QSAR. 2D-QSAR methods, such as Hologram QSAR (HQSAR), utilize 2D molecular fragments and physicochemical properties to generate predictive models, often without requiring knowledge of the receptor structure or specific molecular alignment. mdpi.com 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms and their associated steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build models. frontiersin.org

For tyrosine derivatives, QSAR studies have been successfully applied. For instance, 3D-QSAR approaches have been used for α-substituted 3-phenylpropanoic acid and tyrosine derivatives acting as PPARα/γ dual agonists. These studies employed comparative molecular similarity indices analysis to correlate pharmacological data with structural features, leading to statistically significant models. researchgate.net Similarly, HQSAR has been applied to inhibitors of dual specificity tyrosine-phosphorylation-regulated kinase-1A enzyme, which are also related to tyrosine phosphorylation. mdpi.com

The development of a robust QSAR model for N-Acetyl-D-Tyrosine(O-Methyl) would involve:

Data Collection: Gathering a series of this compound analogues with known biological activities (if available) or other relevant properties.

Molecular Descriptors: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) that quantify the structural features of the compounds. d-nb.info

Model Generation: Employing statistical methods (e.g., Partial Least Squares regression, Genetic Function Approximation) to build a mathematical model correlating descriptors with activity. d-nb.infofrontiersin.org

Model Validation: Rigorously validating the model using internal (e.g., cross-validation R2, Q2) and external validation sets to ensure its predictive power and robustness. d-nb.infofrontiersin.org

Table 3: Illustrative QSAR Model Statistical Parameters (Based on general QSAR studies, specific to 3D-QSAR for inhibitors)

| Parameter | CoMFA Model Value | CoMSIA Model Value | Description | Reference |

| Q2 (Cross-validated R2) | 0.872 | 0.864 | Measure of internal predictive ability, higher values indicate better models | frontiersin.org |

| R2 (Conventional R2) | 0.999 | 0.990 | Goodness of fit, indicates how well the model explains the variance in the training data | frontiersin.org |

| SEE (Standard Error of Est.) | - | 0.069 | Measure of the average error in prediction | frontiersin.org |

| F (F-test value) | - | 215.356 | Statistical significance of the model | frontiersin.org |

Note: These are illustrative values from a general 3D-QSAR study. Specific QSAR models for N-Acetyl-D-Tyrosine(O-Methyl) would require dedicated research.

Predictive Modeling of Biological Activity and Stability

Predictive Modeling of Biological Activity: Computational methods can predict various biological activities, such as enzyme inhibition, receptor binding, and even broader properties like anticancer or antimicrobial potential.

PASS (Prediction of Activity Spectra for Substances) prediction: This method predicts the probable biological activities of a compound based on its structural similarity to known biologically active molecules. For example, PASS prediction has been used to suggest that certain monosaccharide derivatives could act as anticarcinogenic or antioxidant agents. dost.gov.ph Applying PASS to this compound could provide an initial spectrum of its potential biological activities.

Machine Learning (ML): ML algorithms are increasingly used to predict biological activity directly from molecular structures or even from biosynthetic gene clusters. For instance, ML has been applied to predict antibiotic activity, and it has been noted that N-methylation of peptides can improve cell permeability and protease resistance, thus influencing activity. acs.org Such approaches could be adapted to predict the specific activities of this compound.

Predictive Modeling of Stability: Computational methods also play a crucial role in assessing the stability of a compound, which is vital for its efficacy and safety as a potential therapeutic agent.

Metabolic Stability: ADME predictions, often integrated with QSAR and molecular docking, can forecast how a compound might be metabolized in the body, influencing its half-life and bioavailability. nih.gov

Conformational Stability: Molecular dynamics simulations, as discussed in Section 6.2, directly contribute to understanding the conformational stability of a molecule in various environments (e.g., aqueous solution, membrane, protein binding site). The N-acetyl and O-methyl groups can influence the conformational flexibility and resistance to degradation (e.g., enzymatic cleavage) of the tyrosine backbone. acs.org For example, N-methylation of peptides has been shown to stabilize conformation and increase protease resistance. acs.org

Complex Stability: For compounds intended to bind to a target, MD simulations can verify the stability of the ligand-receptor complex over time, ensuring that the predicted binding pose is maintained under dynamic conditions. nih.gov

Computational Approaches for Rational Design of N-Acetyl-D-Tyrosine(O-Methyl) Analogues

Rational design, guided by computational approaches, is a strategic method for developing new chemical entities with improved properties. For N-Acetyl-D-Tyrosine(O-Methyl), computational methods can facilitate the design of novel analogues with enhanced biological activity, stability, or specificity.

Key computational approaches for rational design include:

Computational Protein Design (CPD): CPD involves modifying the amino acid sequence of a protein to alter its binding specificity or catalytic activity. This approach has been successfully used to redesign enzymes, such as tyrosyl-tRNA synthetase, to bind unnatural amino acids like O-methyl-tyrosine and D-tyrosine. researchgate.netnih.gov By understanding the interactions within the binding pocket, researchers can rationally introduce or modify residues to accommodate or selectively bind this compound or its analogues.

De Novo Design: This method involves building new molecules from scratch based on desired properties and interactions with a target. Algorithms can generate novel structures that fit a binding site or possess specific physicochemical characteristics. The development of ab initio derived charge parameters for noncanonical amino acids, including N-methylated amino acids, supports such de novo design efforts by providing accurate force field parameters for simulations. nih.gov

Structure-Based Drug Design (SBDD): Utilizing the 3D structure of a target protein, SBDD employs molecular docking and MD simulations to identify favorable binding sites and design ligands that optimally interact with these sites. d-nb.info For this compound, SBDD could involve modifying its acetyl or O-methyl groups, or introducing other substituents, to enhance its binding affinity or selectivity for a particular receptor.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD relies on the known active ligands to infer pharmacophoric features or develop QSAR models. d-nb.info By analyzing the structure-activity relationships of existing N-acetyl-D-tyrosine(O-methyl) derivatives or related compounds, new analogues can be designed to optimize these features.

Virtual Screening: Large libraries of computationally designed or commercially available compounds can be virtually screened against a target using docking and scoring methods to identify potential lead candidates. eyesopen.com

The introduction of methyl or acetyl groups, as seen in this compound, is a common strategy in peptide design to modify properties such as lipophilicity and metabolic stability. mdpi.com Computational tools allow for the systematic exploration of such modifications, predicting their impact on the molecule's properties before experimental synthesis. This iterative process of design, prediction, and evaluation significantly accelerates the development of new compounds.

Preclinical in Vitro and in Vivo Non Human Research of N Acetyl D Tyrosine O Methyl Conjugates

Biological Activity Assessment in Cell-Based Assays

Direct and specific data on the biological activity assessment of N-Acetyl-D-Tyrosine(O-Methyl) in cell-based assays are not explicitly available in the current search results. However, the broader context of amino acid derivatives and N-acylated aromatic amino acids provides some general understanding of how such compounds might be investigated or what activities they might possess.

Amino acid derivatives, in general, are recognized for their potential to modulate cellular activities, including processes like apoptosis and cell proliferation, particularly in cancer studies . N-acetyl-tyrosine, a related compound (lacking the O-methyl group), has been identified as a substrate for tyrosinase, an enzyme involved in melanin (B1238610) synthesis frontiersin.orgresearchgate.net. The presence of an O-methyl group in AC-D-Tyr(ME)-OH would likely alter its interaction with such enzymes compared to non-methylated N-acetyl-tyrosine.

Cell-based assays are standard methods for evaluating the biological activity of compounds, measuring effects like cytotoxicity, cell growth modulation, or specific enzyme inhibition within a cellular environment mdpi.comnih.gov. These assays can involve measuring changes in transported substrates across membranes, protein stabilization, or secondary cellular effects resulting from substrate transport nih.gov. For instance, fluorescent surrogate substrate assays can monitor the activity of solute carrier (SLC) transporters in real-time by using fluorescently labeled analogues of natural substrates or fluorescent drugs nih.gov.

While N-Acetyl-D-Tyrosine(O-Methyl) could theoretically be investigated using such methodologies, specific findings for this exact compound were not identified.

Efficacy and Mechanism Studies in Non-Human Animal Models

Specific efficacy and mechanism studies of N-Acetyl-D-Tyrosine(O-Methyl) in non-human animal models are not directly reported in the provided information. However, the broader class of amino acids and their derivatives has been investigated for various physiological effects in animal models.

Amino acids and their derivatives are known to be used as ergogenic supplements, influencing the secretion of anabolic hormones, providing fuel during exercise, impacting mental performance under stress, and preventing exercise-induced muscle damage medchemexpress.comchemsrc.com. For example, O-Methyl-D-tyrosine (without the N-acetyl group) is recognized for these general benefits medchemexpress.com.

In the context of N-acylated aromatic amino acids, studies have indicated that amino acid racemases can accept both N-acyl-L- and D-aromatic amino acids, suggesting potential metabolic pathways for such D-configured compounds in biological systems frontiersin.org. While N-acetyl-L-tyrosine has been explored for its potential to enhance the efficacy of chemotherapeutic agents in animal models of melanoma, this research pertains to the L-isomer without O-methylation hilarispublisher.com.

The development of novel bioactive molecules often involves evaluating their efficacy in animal models to understand their in vivo potency and mechanisms of action acs.orgmdpi.com. For instance, modified peptides containing tyrosine residues, such as acetylated tetrapeptides, have shown efficacy in animal models of age-related macular degeneration by inhibiting specific signaling pathways mdpi.com. However, these studies involve complex peptides where N-Acetyl-D-Tyrosine(O-Methyl) is not the sole active component.

Development of Peptide Mimetics and Conjugates Incorporating N Acetyl D Tyrosine O Methyl

Design Principles for N-Acetyl-D-Tyrosine(O-Methyl)-Containing Peptidomimetics

The design of peptidomimetics incorporating N-Acetyl-D-Tyrosine(O-Methyl) is guided by principles aimed at modulating the compound's physicochemical properties and conformational flexibility. N-acetylation of the N-terminal amine group is a common modification in peptide chemistry that neutralizes the positive charge of the N-terminus, which can influence interactions with target receptors and improve membrane permeability uni.lu. This modification has been shown to enhance the affinity of peptidomimetics for certain protein domains, such as the p85 SH2 domain uni.lu.

O-methylation of the phenolic hydroxyl group of tyrosine, as seen in O-methyl-L-tyrosine (OMeY), alters the polarity and hydrogen-bonding capacity of the side chain. This modification can impact the lipophilicity of the residue, potentially influencing its interaction with hydrophobic pockets of target proteins and affecting membrane permeability. The introduction of a methoxy (B1213986) group can also protect the phenolic hydroxyl from metabolic degradation pathways that involve hydroxylation or conjugation.

The D-configuration of the tyrosine residue is a crucial design principle. Unlike the L-amino acids found in natural proteins, D-amino acids introduce a significant change in the backbone chirality, leading to altered conformational preferences within a peptide chain. This can result in unique three-dimensional arrangements that are distinct from those formed by L-amino acids, potentially enabling novel interactions with target sites or restricting conformational freedom to achieve a more bioactive conformation. The incorporation of D-amino acids is a widely recognized tool for achieving high selectivity and specificity in peptidomimetics.

Strategies for Enhancing Proteolytic Stability and Receptor Affinity

The incorporation of N-Acetyl-D-Tyrosine(O-Methyl) into peptidomimetics is a strategic approach to enhance both proteolytic stability and receptor affinity.

Proteolytic Stability: Peptides are highly susceptible to degradation by proteases, which cleave amide bonds, leading to rapid inactivation in biological systems.

D-amino acid incorporation: Replacing L-amino acids with their D-counterparts, such as D-tyrosine, is a well-established strategy to confer resistance to enzymatic hydrolysis by naturally occurring peptidases. Peptidases typically recognize and cleave peptide bonds formed by L-amino acids, making D-amino acid-containing sequences less recognizable substrates.

O-methylation: Methylation of the phenolic hydroxyl group of tyrosine can prevent enzymatic modifications at this site, further contributing to the stability of the compound within a biological context.

Receptor Affinity: Modifications like N-acetylation and the D-configuration can significantly influence receptor binding.

N-acetylation: N-terminal acetylation has been shown to enhance the affinity of peptidomimetics for certain receptors. For example, N-acetylation of phosphotyrosine-containing peptidomimetics targeting the p85 SH2 domain resulted in a 4-fold enhancement of affinity uni.lu. Computational modeling suggests that the N-acetyl group's carbonyl moiety can interact with specific residues in the receptor binding pocket, such as a tyrosine residue in the δ-opioid receptor (DOR), leading to increased affinity.

D-configuration: The altered conformational preferences induced by D-amino acids can lead to a more rigid or pre-organized structure, which can reduce the entropic penalty upon binding to a target receptor, thereby increasing selectivity and affinity. In some cases, D-amino acid-containing peptides have shown comparable or even enhanced binding compared to their L-counterparts uni.lu. For example, in the design of phosphotyrosine peptidomimetics, a D-Ala-containing analogue exhibited comparable potency to the parent peptide, despite a loss of potency attributed to the proline to alanine (B10760859) substitution, suggesting that D-amino acids can maintain binding characteristics uni.lu.

O-methylation: The O-methyl group can participate in hydrophobic interactions within the receptor binding site, or it can prevent unfavorable hydrogen bonding that might occur with a free hydroxyl group, thus optimizing binding affinity.

Structural Optimization within Peptidomimetic Scaffolds

The incorporation of N-Acetyl-D-Tyrosine(O-Methyl) facilitates structural optimization within peptidomimetic scaffolds by introducing specific conformational constraints and modifying side-chain properties. The D-configuration restricts the rotational freedom around the peptide bond, contributing to a more defined three-dimensional structure. This constraint can be exploited to mimic specific secondary structures or turn motifs that are crucial for receptor recognition. For instance, the hierarchical approach to peptidomimetics involves identifying the conformational structure and side chain requirements for a target receptor, then reflecting these in building a constrained structure to determine the optimal three-dimensional arrangement of critical functionalities.

The strategic placement of N-Acetyl-D-Tyrosine(O-Methyl) within a peptidomimetic sequence can lead to the generation of macrocyclic peptides, which are known for their enhanced affinity, selectivity, proteolytic stability, and membrane permeability. For example, in the context of Zika virus protease inhibitors, macrocyclic peptides incorporating N-methyl-4-O-methyl-tyrosine (MeYMe) were found to display high affinity, suggesting the crucial role of such unnatural modifications in achieving potent ligands.

Utility as Research Tools and Lead Compounds in Chemical Biology

N-Acetyl-D-Tyrosine(O-Methyl) and peptidomimetics incorporating this modified amino acid serve as invaluable research tools and lead compounds in chemical biology and drug discovery.

As research tools , these compounds allow scientists to:

Probe receptor-ligand interactions: By systematically introducing modified amino acids, researchers can elucidate the precise structural requirements for binding to target receptors and understand the mechanism of action at a molecular level. The N-acetyl group can be used to explore interactions with N-terminal binding sites, while the O-methyl group can probe hydrophobic interactions. The D-configuration helps in understanding the stereospecificity of binding.

Study enzymatic mechanisms: The enhanced proteolytic stability offered by D-amino acids makes them useful for studying enzyme kinetics and inhibition in the absence of rapid degradation.

Develop assays: Modified amino acids can be incorporated into probes for various biochemical and cell-based assays, such as fluorescence polarization binding assays, to monitor target activity.

As lead compounds for drug discovery, peptidomimetics containing N-Acetyl-D-Tyrosine(O-Methyl) offer several advantages:

Improved Pharmacokinetic Properties: The enhanced proteolytic stability and potential for improved membrane permeability (due to N-acetylation and O-methylation) make these compounds more "drug-like" than their natural peptide counterparts. This is crucial for oral bioavailability and systemic exposure.

Enhanced Potency and Selectivity: The ability to fine-tune conformational space and side-chain interactions through these modifications can lead to highly potent and selective ligands for specific biological targets, minimizing off-target effects.

Scaffolds for further optimization: These modified amino acids provide a robust starting point for further chemical modifications and optimization campaigns to improve various pharmacological parameters, including absorption, distribution, metabolism, and excretion (ADME). The design of small molecules that mimic the steric and chemical features of bioactive peptides is a key strategy in drug discovery.

For example, the incorporation of N-methyl amino acids and D-stereochemistry in macrocyclic peptides has been shown to improve biostability and membrane permeability, making them better starting points for drug discovery efforts. In the context of opioid receptor peptidomimetics, N-acetylation has been shown to increase affinity for the delta-opioid receptor (DOR). Such findings underscore the utility of N-Acetyl-D-Tyrosine(O-Methyl) as a building block for developing novel therapeutic agents.

Q & A

Q. Table 1: Comparison of Analytical Techniques

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

- Methodological Answer :

- Step 1 : Apply design of experiments (DoE) to evaluate factors like reaction temperature, pH, and solvent polarity .

- Step 2 : Use kinetic studies to identify rate-limiting steps (e.g., esterification efficiency) .

- Step 3 : Validate scalability by replicating small-scale conditions in pilot batches, documenting deviations .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Step 1 : Conduct systematic solubility studies under controlled conditions (temperature, ionic strength) and compare with literature using statistical tools (e.g., ANOVA) .

- Step 2 : Analyze potential sources of error (e.g., impurities, hydration states) via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

- Step 3 : Propose a standardized protocol for solubility testing, emphasizing solvent pre-saturation and equilibration time .

Q. What computational strategies can predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Step 1 : Employ density functional theory (DFT) to model degradation pathways, focusing on ester bond hydrolysis .

- Step 2 : Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 6 months) and correlate with Arrhenius kinetics .

- Step 3 : Integrate computational and experimental data using multivariate analysis to identify critical stability factors .

Q. How can researchers integrate multi-technique data (e.g., NMR, MS, XRD) to confirm the crystalline form of this compound?

- Methodological Answer :

- Step 1 : Use X-ray diffraction (XRD) to determine crystal lattice parameters, comparing with simulated powder patterns from NMR-derived structures .

- Step 2 : Cross-validate with spectroscopic data (e.g., FT-IR for functional groups) and thermal analysis (TGA/DSC) .

- Step 3 : Address discrepancies by refining experimental conditions (e.g., crystallization solvent purity) .

Methodological and Data Analysis Questions

Q. What criteria should guide the selection of an appropriate buffer system for studying this compound’s biochemical interactions?

- Methodological Answer :

- Step 1 : Evaluate buffer compatibility using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, avoid phosphate buffers if studying metal-ion interactions .

- Step 2 : Test buffer-induced stability changes via circular dichroism (CD) or fluorescence spectroscopy .

- Step 3 : Document buffer preparation details (e.g., ionic strength, pH calibration) to ensure reproducibility .

Q. How should researchers design experiments to investigate the enzymatic cleavage kinetics of this compound?

- Methodological Answer :

- Step 1 : Use stopped-flow spectrophotometry to monitor real-time cleavage, optimizing enzyme-to-substrate ratios .

- Step 2 : Apply Michaelis-Menten kinetics to derive and , accounting for potential substrate inhibition .

- Step 3 : Validate models with independent techniques (e.g., HPLC quantification of cleavage products) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting contradictory spectral data (e.g., NMR vs. MS) in publications?

- Methodological Answer :

- Step 1 : Clearly distinguish raw data (appendix) from processed data (main text), annotating peaks/artifacts .

- Step 2 : Discuss potential explanations (e.g., dynamic equilibria in solution) and propose follow-up experiments .

- Step 3 : Align with journal guidelines (e.g., ACS Style) for figure labeling and statistical reporting .

Q. How can researchers ensure the reproducibility of this compound’s synthetic protocols?

- Methodological Answer :

- Step 1 : Document all reagents (source, purity), equipment (model, calibration), and environmental conditions (humidity, temperature) .

- Step 2 : Share step-by-step videos or supplementary files illustrating critical techniques (e.g., crystallization seeding) .

- Step 3 : Use collaborative platforms (e.g., Zenodo) to archive raw data and code for analysis .

Advanced Theoretical and Applied Research

Q. What mechanistic insights can be gained from studying this compound’s interactions with lipid bilayers?

- Methodological Answer :

- Step 1 : Employ molecular dynamics (MD) simulations to model insertion energetics and bilayer perturbation .

- Step 2 : Validate with experimental techniques like surface plasmon resonance (SPR) for binding affinity measurements .

- Step 3 : Correlate findings with cytotoxicity assays to assess biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.